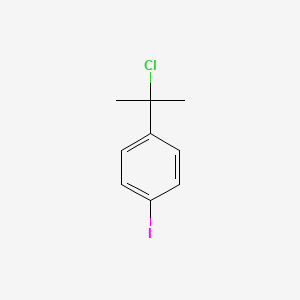

1-(2-chloropropan-2-yl)-4-iodobenzene

Description

Properties

Molecular Formula |

C9H10ClI |

|---|---|

Molecular Weight |

280.53 g/mol |

IUPAC Name |

1-(2-chloropropan-2-yl)-4-iodobenzene |

InChI |

InChI=1S/C9H10ClI/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |

InChI Key |

JNOPKXRJHITHSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)I)Cl |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Alkylation

In a representative procedure, 4-iodoacetophenone is treated with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF), followed by quenching with 2-chloropropane. The reaction proceeds via nucleophilic addition to the carbonyl group, forming a tertiary alcohol intermediate, which is subsequently chlorinated using thionyl chloride (SOCl₂). This two-step process achieves yields of up to 87% under optimized conditions.

Key Reaction Conditions

The use of THF ensures optimal solubility of the Grignard reagent, while controlled temperatures prevent side reactions such as over-chlorination.

Halogen Exchange Reactions

Halogen exchange methodologies offer an alternative route, particularly for introducing iodine post-alkylation.

Finkelstein-Type Iodination

In this approach, a pre-synthesized chloropropane-substituted benzene derivative undergoes iodination via a Finkelstein reaction. For example, 1-(2-chloropropan-2-yl)-4-chlorobenzene is treated with sodium iodide (NaI) in acetone, facilitating nucleophilic substitution of chlorine with iodine. Yields for this method range from 70–75%, depending on reaction time and stoichiometry.

Mechanistic Insight

The reaction proceeds through an SN2 mechanism, where iodide displaces chloride at the para position. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation provides a route to construct the chloropropane-benzene framework directly.

Aluminum Chloride-Catalyzed Reaction

A mixture of benzene, 2-chloropropane, and aluminum chloride (AlCl₃) catalyst undergoes electrophilic substitution to form 1-(2-chloropropan-2-yl)benzene. Subsequent iodination using iodine monochloride (ICl) introduces the para-iodo group. This method, however, suffers from moderate yields (55–60%) due to competing polysubstitution and steric hindrance.

Optimization Strategies

-

Temperature Control : Maintaining temperatures below 40°C minimizes side products.

-

Solvent Selection : Nitromethane improves regioselectivity compared to traditional dichloromethane.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as a precision tool for constructing complex aryl halides.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-iodophenylboronic acid and 2-chloropropane-2-yl triflate enables the formation of the target compound. This method boasts high regioselectivity and yields of up to 82%.

Catalytic System

| Component | Role |

|---|---|

| Pd(PPh₃)₄ | Catalyst |

| K₂CO₃ | Base |

| Dioxane/H₂O | Solvent |

The aqueous dioxane system facilitates efficient transmetalation and reductive elimination, critical for high yields.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Grignard Alkylation | 87 | High | Moderate |

| Finkelstein Iodination | 75 | Moderate | Low |

| Friedel-Crafts | 60 | Low | High |

| Suzuki-Miyaura | 82 | High | High |

The Grignard and Suzuki-Miyaura methods are preferred for industrial applications due to their scalability and reproducibility.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 2-chloropropan-2-yl group impedes electrophilic substitution. Employing directing groups (e.g., −NO₂) temporarily enhances reactivity, which is later removed via reduction.

Halogen Redistribution

Unwanted halogen migration during iodination is mitigated by using iodine monochloride instead of molecular iodine, as it reduces redox side reactions.

Recent Advances

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloropropan-2-yl)-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The chlorine and iodine atoms can be reduced to form hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Formation of compounds like 1-(1-chloro-1-methylethyl)-4-cyanobenzene.

Oxidation: Formation of 1-(1-chloro-1-methylethyl)-4-iodobenzene alcohol or ketone derivatives.

Reduction: Formation of 1-(1-chloro-1-methylethyl)benzene.

Scientific Research Applications

1-(2-chloropropan-2-yl)-4-iodobenzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Chemical Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(1-chloro-1-methylethyl)-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine and iodine atoms act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the transition states and intermediates during reactions.

Comparison with Similar Compounds

Comparative Analysis of Substituent Effects on Reactivity and Catalytic Performance

Substituents on the benzene ring significantly influence reactivity. For example:

The tert-butyl group’s steric bulk enhances catalytic performance in oxidative annulation reactions by stabilizing transition states or preventing undesired side reactions. In contrast, smaller substituents like ethyl or planar biphenyl groups reduce yields due to insufficient steric protection .

Influence of Halogen and Functional Groups on Physicochemical Properties

Halogen and functional group variations alter solubility, stability, and reactivity:

- Iodine vs. Bromine : Iodine’s larger atomic radius enhances leaving-group ability in nucleophilic substitutions compared to bromine, making it preferable in cross-coupling reactions .

- Chlorine : Electron-withdrawing chloro groups increase electrophilicity at the iodine site, facilitating Suzuki or Ullmann couplings .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-chloropropan-2-yl)-4-iodobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or halogen-exchange reactions. For example, reacting 4-iodobenzene with 2-chloropropene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Yield optimization requires strict control of temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 for benzene derivative to alkyl chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Physical properties (e.g., boiling points of intermediates) can be cross-referenced with CRC Handbook data for analogous chlorinated aromatics .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the aromatic proton (δ 7.2–7.8 ppm, doublet for para-substitution) and the chlorinated isopropyl group (δ 1.6–1.8 ppm for CH₃, split due to coupling with Cl).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 294 (C₉H₉ClI⁺) and fragment ions (e.g., loss of I, m/z 167).

- IR : Confirm C-I (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.

Conflicting data (e.g., unexpected coupling constants) should be resolved by comparing with crystallographically validated structures (via SHELX-refined models) or computational simulations .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is ideal. Key steps:

- Grow crystals via slow evaporation (solvent: dichloromethane/hexane).

- Collect data at low temperature (100 K) to reduce thermal motion.

- Analyze dihedral angles between the benzene ring and chloropropyl group to assess steric effects.

- Identify halogen bonding (C-I⋯Cl) using Hirshfeld surface analysis.

Reference SHELX protocols for handling twinning or disorder, common in iodinated aromatics .

Q. What are the primary degradation pathways under thermal or photolytic conditions, and how can stability be assessed experimentally?

- Methodological Answer :

- Thermal Degradation : Conduct thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) to detect mass loss from C-I bond cleavage (~200°C).

- Photolysis : Use UV-Vis spectroscopy (λ = 254 nm) in acetonitrile; monitor iodine release via iodometric titration.

- Mechanistic Insight : DFT calculations (B3LYP/6-31G*) predict radical intermediates from homolytic cleavage. Validate with EPR spectroscopy .

Q. How can computational methods predict reactivity and guide experimental design for functionalization?

- Methodological Answer :

- DFT/Molecular Modeling : Optimize geometry at the M06-2X/def2-TZVP level to predict electrophilic aromatic substitution (EAS) sites. The iodine atom directs incoming electrophiles to the para position (relative to Cl).

- Docking Studies : For biological applications, simulate interactions with protein targets (e.g., thyroid receptors) using MOE or AutoDock.

- Validation : Cross-check predicted reaction outcomes with small-scale Suzuki coupling trials (e.g., replacing I with boronates) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Verify purity via HPLC (C18 column, acetonitrile/water). Impurities (e.g., residual AlCl₃) may depress melting points.

- Crystallographic Validation : Use SCXRD to resolve structural ambiguities. For example, polymorphism could explain melting point variations.

- Literature Cross-Reference : Compare with CRC Handbook entries for similar halogenated aromatics (e.g., iodobenzene derivatives) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.